3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one
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Overview
Description
3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one is a chemical compound with a complex structure that includes an oxolan-2-one ring and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one typically involves multiple steps. One common method involves the reaction of 2-propan-2-yloxybenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with oxolan-2-one under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Methoxyphenyl)methylsulfonyl]oxolan-2-one: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
3-[(2-Ethoxyphenyl)methylsulfonyl]oxolan-2-one: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one is unique due to the presence of the propan-2-yloxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a versatile reagent in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
3-[(2-propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-10(2)19-12-6-4-3-5-11(12)9-20(16,17)13-7-8-18-14(13)15/h3-6,10,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEKEWXWXJTIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CS(=O)(=O)C2CCOC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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